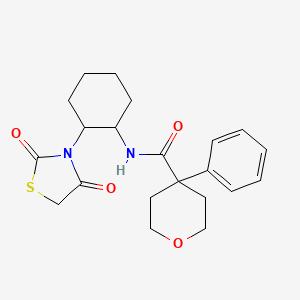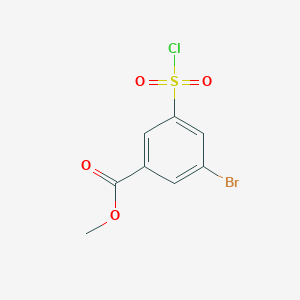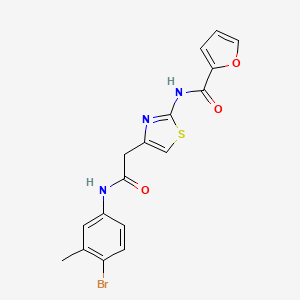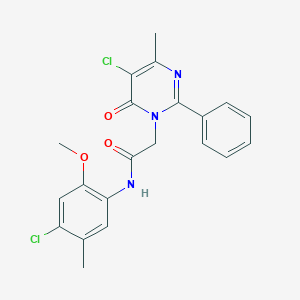
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolidine-2,4-dione (TZDs) is an important scaffold that is synthetically significant and possesses a wide range of promising biological activities . The TZDs moiety is extensively utilized as a carboxylic acid mimetic to improve the metabolic stability and therapeutic profile of bioactive agents .
Synthesis Analysis
New (Z)-2-(5-arylidene-2,4-dioxothiazolidin-3-yl) acetic acid derivatives were synthesized by the condensation of thiazolidine-2,4-dione with suitable aldehydes via microwave irradiation technique . The reaction between (Z)-5-substituted-2,4-thiazolidinediones and 4-(bromomethyl) benzoic acid, using potassium carbonate as base in refluxing acetone, followed by a workup in acidic medium provided 4-(((Z)-5-substituted-2,4-dioxothiazolidin-3-yl)methyl) benzoic acid derivatives .Molecular Structure Analysis
The chemical structures of the synthesized compounds were elucidated by FTIR, 1H NMR, 13C NMR, and elemental analysis data .Chemical Reactions Analysis
The reaction between (Z)-5-substituted-2,4-thiazolidinediones and 4-(bromomethyl) benzoic acid, using potassium carbonate as base in refluxing acetone, followed by a workup in acidic medium provided 4-(((Z)-5-substituted-2,4-dioxothiazolidin-3-yl)methyl) benzoic acid derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various spectroscopic techniques such as FTIR, 1H NMR, 13C NMR, and elemental analysis .Applications De Recherche Scientifique
Antitumor Activity :
- Benzothiazole derivatives, which share a similar structure to the compound , have been synthesized and evaluated for their potential as antitumor agents. A study found that these derivatives exhibited selective cytotoxicity against tumorigenic cell lines and showed significant in vivo inhibitory effects on tumor growth (Yoshida et al., 2005).
Antimicrobial and Antibacterial Properties :
- Various derivatives have been synthesized and assessed for their antibacterial properties. For instance, thiophene-2-carboxamide derivatives were evaluated as potential antibiotic and antibacterial drugs against Gram-positive and Gram-negative bacteria (Ahmed, 2007).
- Another study synthesized novel pyrazole and pyrazolopyrimidines derivatives based on a tetrahydrobenzothiophene moiety, which demonstrated promising antimicrobial activities (Gouda et al., 2010).
Synthesis and Structural Studies :
- The synthesis, characterization, and evaluation of various derivatives for their antibacterial and antifungal activities have been conducted. These studies often include detailed structural analyses using techniques such as NMR and mass spectrometry (Idrees et al., 2019).
Antifungal Activity :
- Studies have explored the synthesis of novel carboxamide derivatives and their effectiveness against phytopathogenic fungi, providing insights into potential agricultural applications (Du et al., 2015).
Mechanistic Insights into Synthesis :
- Research has also delved into the mechanisms of synthesis for related compounds, providing valuable information for further chemical synthesis and drug design (Gieshoff et al., 2017).
Mécanisme D'action
Safety and Hazards
The safety and hazards of these compounds would depend on their specific structures and biological activities. It’s important to note that these compounds are intended for research use only and not for human or veterinary use.
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c24-18-14-28-20(26)23(18)17-9-5-4-8-16(17)22-19(25)21(10-12-27-13-11-21)15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBQHIYUNWHPQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3)N4C(=O)CSC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Fluoro-1-(3-fluorophenyl)ethyl]azanium;chloride](/img/structure/B2830285.png)
![4-Methyltricyclo[6.2.1.0^{2,7}]undeca-4,9-diene-3,6-dione](/img/structure/B2830287.png)

![8-(3-((3-chlorophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2830290.png)
![6,6-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-dihydropyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2830294.png)

![4-[4-(4-Methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol](/img/structure/B2830296.png)
![N-(2-chlorophenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2830297.png)




![2-chloro-N-[1-(4-isobutylphenyl)ethyl]acetamide](/img/structure/B2830304.png)